molecular formula C23H17ClF2N2 B10924692 4-chloro-3,5-bis(4-fluorophenyl)-1-(2-methylbenzyl)-1H-pyrazole CAS No. 1006352-88-0

4-chloro-3,5-bis(4-fluorophenyl)-1-(2-methylbenzyl)-1H-pyrazole

Cat. No.: B10924692
CAS No.: 1006352-88-0
M. Wt: 394.8 g/mol
InChI Key: IBHGXPQCSVNGQM-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis(4-fluorophenyl)-1-(2-methylbenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique substitution pattern, which includes chloro, fluorophenyl, and methylbenzyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(4-fluorophenyl)-1-(2-methylbenzyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-ketoester.

    Introduction of substituents: The chloro, fluorophenyl, and methylbenzyl groups can be introduced through various substitution reactions, often involving halogenation and Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylbenzyl group.

    Reduction: Reduction reactions could target the chloro or fluorophenyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chloro and fluorophenyl positions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(4-fluorophenyl)-1-(2-methylbenzyl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-diphenyl-1H-pyrazole: Lacks the fluorophenyl and methylbenzyl groups.

    3,5-bis(4-fluorophenyl)-1H-pyrazole: Lacks the chloro and methylbenzyl groups.

    1-(2-methylbenzyl)-3,5-diphenyl-1H-pyrazole: Lacks the chloro and fluorophenyl groups.

Uniqueness

The unique combination of chloro, fluorophenyl, and methylbenzyl groups in 4-chloro-3,5-bis(4-fluorophenyl)-1-(2-methylbenzyl)-1H-pyrazole may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

1006352-88-0

Molecular Formula

C23H17ClF2N2

Molecular Weight

394.8 g/mol

IUPAC Name

4-chloro-3,5-bis(4-fluorophenyl)-1-[(2-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C23H17ClF2N2/c1-15-4-2-3-5-18(15)14-28-23(17-8-12-20(26)13-9-17)21(24)22(27-28)16-6-10-19(25)11-7-16/h2-13H,14H2,1H3

InChI Key

IBHGXPQCSVNGQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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